1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O3/c1-14(2)13-26-19(28)17-18(23(5)21(26)29)22-20-25(15(3)16(4)27(17)20)8-6-7-24-9-11-30-12-10-24/h1,6-13H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZSHXBDHXJEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl, methylallyl, and morpholinopropyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization would ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Position 8 Substituents: The morpholinopropyl group in the target compound offers a balance of polarity and solubility compared to the tetrahydrofuranmethyl group in ’s analog . Morpholine’s tertiary amine may also engage in stronger hydrogen bonding than tetrahydrofuran’s ether oxygen. In , the dihydroisoquinolinyl-butyl substituent at position 8 correlates with dual receptor (5-HT1A/D2) and PDE inhibition, suggesting that bulky, aromatic substituents enhance multitarget activity .
- Phenylpropyl may enhance receptor affinity through hydrophobic interactions .
- Position 7 Substituents: The target compound’s 7-methyl group differs from ’s p-cyanophenyl, which likely improves kinase selectivity via electronic effects .
Receptor and Enzyme Interactions
- The morpholinopropyl group in the target compound may similarly target PDEs due to its polarity and hydrogen-bonding capacity .
- Kinase Selectivity: In , the p-cyanophenyl group at position 7 enhances kinase selectivity, suggesting that electron-withdrawing groups fine-tune interactions with ATP-binding pockets . The target compound’s 7-methyl group may reduce selectivity compared to cyano or hydroxyl substituents.
Pharmacokinetic Considerations
- The morpholinopropyl group likely improves aqueous solubility compared to analogs with tetrahydrofuranmethyl () or aromatic substituents (–5). This could enhance oral bioavailability .
Biological Activity
1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of imidazo[2,1-f]purines known for various pharmacological properties including antidepressant and anxiolytic effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Research indicates that this compound exhibits its biological activity primarily through modulation of serotonin receptors and inhibition of phosphodiesterases (PDEs). Specifically, it has shown affinity for serotonin receptors such as 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety responses .
Antidepressant and Anxiolytic Effects
In a study assessing the antidepressant potential of derivatives related to this compound, it was found that certain analogs displayed significant activity in the forced swim test (FST), a common model for evaluating antidepressant effects in mice. The compound demonstrated a greater potency than the standard anxiolytic drug diazepam at a dosage of 2.5 mg/kg .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant reduction in FST scores | |
| Anxiolytic | Greater efficacy than diazepam | |
| PDE Inhibition | Weak inhibition of PDE4B and PDE10A |
Phosphodiesterase Inhibition
The compound's ability to inhibit phosphodiesterases (PDEs) suggests a mechanism that may enhance cyclic nucleotide signaling pathways. This is particularly relevant in the context of mood disorders where dysregulation of cAMP and cGMP pathways is often observed. The inhibition profile indicates moderate potency against PDE4B and PDE10A .
In Vivo Studies
In vivo studies have demonstrated that selected derivatives exhibit not only antidepressant effects but also improvements in anxiety-related behaviors. For instance, a specific derivative was tested in an animal model and showed significant reductions in anxiety-like behaviors compared to control groups .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various targets. The results indicate that structural modifications can significantly impact receptor affinity and enzyme inhibition profiles. These studies are crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Q & A
Q. What are the key synthetic challenges for this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise optimization of temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine). Key challenges include low yields due to side reactions and purification difficulties. To address these:
- Stepwise purification : Use column chromatography or HPLC to isolate intermediates .
- Reaction monitoring : Employ TLC or in-situ NMR to track reaction progress .
- Yield optimization : Adjust stoichiometry of reagents (e.g., morpholinopropylamine) and use inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry, with deuterated DMSO as a solvent for solubility .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for exact mass determination) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding receptor binding .
Q. How does the morpholinopropyl group influence physicochemical properties?
The morpholinopropyl substituent enhances solubility in polar solvents (e.g., water or methanol) due to its tertiary amine and oxygen atoms. This group also increases metabolic stability compared to alkyl chains, as shown in analogs with hydroxypropyl or methoxy groups .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Molecular docking : Predict binding affinity to targets like adenosine receptors using software (AutoDock Vina). For example, the morpholinopropyl group’s flexibility may improve fit into hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with enzyme inhibition data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS for 100-ns simulations) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or receptor selectivity may arise from:
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH .
- Structural impurities : Validate purity (>95%) via HPLC before testing .
- Functional group interactions : Compare methyl vs. ethyl substitutions at position 1, which alter steric hindrance .
Q. How can reaction fundamentals inform scalable synthesis?
- Mechanistic studies : Use kinetic isotope effects (KIEs) to identify rate-limiting steps (e.g., nucleophilic substitution at the purine core) .
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer, reducing side products in multi-step reactions .
- Catalyst screening : Test Pd-based catalysts for cross-coupling steps to enhance regioselectivity .
Data-Driven Design Considerations
Q. How do substituents at position 8 modulate enzyme inhibition?
Comparative studies of analogs show:
Q. What experimental controls are essential for reproducibility in cellular assays?
- Negative controls : Use DMSO vehicle and scrambled siRNA to rule out off-target effects .
- Positive controls : Include known inhibitors (e.g., rolipram for PDE4B) .
- Dose-response curves : Test 6–8 concentrations (10 nM–100 µM) to calculate accurate EC50/IC50 values .
Methodological Recommendations
- Synthetic protocols : Document reaction temperatures (±2°C) and solvent drying (e.g., molecular sieves for DMF) to ensure reproducibility .
- Data reporting : Include NMR coupling constants (J values) and HRMS error margins (<2 ppm) for structural transparency .
- Ethical compliance : Adhere to non-human research guidelines when testing bioactive derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
